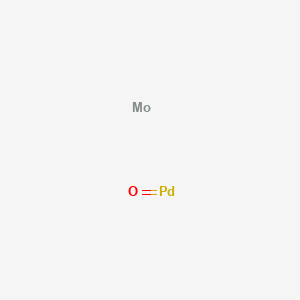

Molybdenum--oxopalladium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molybdenum–oxopalladium (1/1) is a complex compound that combines the unique properties of molybdenum and palladium. Molybdenum is a transition metal known for its high melting point and strength, while palladium is renowned for its catalytic properties. The combination of these two metals in a single compound results in a material with unique chemical and physical properties, making it of significant interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of molybdenum–oxopalladium (1/1) typically involves the reaction of molybdenum and palladium precursors under controlled conditions. One common method is the co-precipitation technique, where solutions of molybdenum and palladium salts are mixed, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of a pure product.

Industrial Production Methods

In industrial settings, the production of molybdenum–oxopalladium (1/1) may involve more scalable techniques such as hydrothermal synthesis or sol-gel methods. These methods allow for the production of larger quantities of the compound with consistent quality. The choice of method depends on factors such as cost, scalability, and the desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

Molybdenum–oxopalladium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic and structural properties of the compound.

Common Reagents and Conditions

Oxidation Reactions: Molybdenum–oxopalladium (1/1) can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. These reactions typically occur under mild conditions and result in the formation of higher oxidation state compounds.

Reduction Reactions: Reduction of molybdenum–oxopalladium (1/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas. These reactions often require elevated temperatures and pressures.

Substitution Reactions: The compound can undergo substitution reactions where ligands attached to the metal centers are replaced by other ligands. These reactions are usually carried out in solution and may require the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides of molybdenum and palladium, while reduction reactions may yield lower oxidation state compounds or elemental metals.

Scientific Research Applications

Molybdenum–oxopalladium (1/1) has a wide range of applications in scientific research due to its unique properties:

Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions. Its catalytic properties are particularly valuable in the development of new synthetic methodologies.

Biology: In biological research, molybdenum–oxopalladium (1/1) is studied for its potential as an enzyme mimic. Its ability to catalyze reactions similar to those carried out by natural enzymes makes it a valuable tool in biochemical studies.

Medicine: The compound is being investigated for its potential use in medical applications, such as drug delivery and imaging. Its unique properties may allow for targeted delivery of therapeutic agents or enhanced imaging contrast.

Industry: In industrial applications, molybdenum–oxopalladium (1/1) is used in the production of advanced materials, such as high-performance alloys and coatings. Its catalytic properties are also exploited in various industrial processes, including petrochemical refining and environmental remediation.

Mechanism of Action

The mechanism by which molybdenum–oxopalladium (1/1) exerts its effects is complex and involves multiple pathways:

Catalytic Activity: The compound’s catalytic activity is primarily due to the presence of palladium, which facilitates various chemical transformations. The molybdenum component enhances the stability and reactivity of the catalyst.

Molecular Targets: In biological systems, molybdenum–oxopalladium (1/1) may interact with specific enzymes or proteins, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways.

Pathways Involved: The compound may influence multiple pathways, including redox reactions, electron transfer processes, and ligand exchange mechanisms. These pathways are critical for its catalytic and biological activities.

Comparison with Similar Compounds

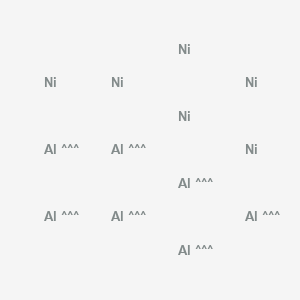

Molybdenum–oxopalladium (1/1) can be compared with other similar compounds to highlight its uniqueness:

Molybdenum–oxo complexes: These compounds, such as molybdenum trioxide, share some similarities with molybdenum–oxopalladium (1/1) in terms of their oxidation states and reactivity. the presence of palladium in molybdenum–oxopalladium (1/1) imparts additional catalytic properties.

Palladium complexes: Palladium-based compounds, such as palladium chloride, are well-known for their catalytic activity. Molybdenum–oxopalladium (1/1) combines the catalytic properties of palladium with the stability and reactivity of molybdenum, resulting in a unique compound with enhanced performance.

Other bimetallic complexes: Compounds containing other metal combinations, such as platinum–ruthenium or nickel–cobalt, also exhibit unique properties. molybdenum–oxopalladium (1/1) stands out due to its specific combination of catalytic activity, stability, and versatility.

Properties

CAS No. |

350609-10-8 |

|---|---|

Molecular Formula |

MoOPd |

Molecular Weight |

218.37 g/mol |

IUPAC Name |

molybdenum;oxopalladium |

InChI |

InChI=1S/Mo.O.Pd |

InChI Key |

CPYWBKOWXSHLLU-UHFFFAOYSA-N |

Canonical SMILES |

O=[Pd].[Mo] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)-2,2-dimethylpropanamide](/img/structure/B14259906.png)

![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)

![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)